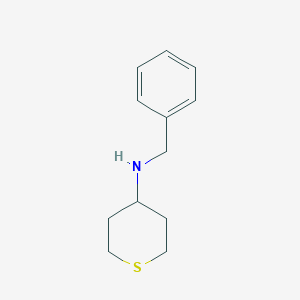4-(Benzylamino)tetrahydrothiopyran
CAS No.: 887978-08-7
Cat. No.: VC7925690
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887978-08-7 |
|---|---|
| Molecular Formula | C12H17NS |
| Molecular Weight | 207.34 g/mol |
| IUPAC Name | N-benzylthian-4-amine |
| Standard InChI | InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 |
| Standard InChI Key | PMISIKTYDCYWDS-UHFFFAOYSA-N |
| SMILES | C1CSCCC1NCC2=CC=CC=C2 |
| Canonical SMILES | C1CSCCC1NCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(Benzylamino)tetrahydrothiopyran (C₁₂H₁₇NS, MW: 207.33 g/mol) features a fully saturated thiopyran ring system, where sulfur replaces the oxygen atom found in traditional pyran derivatives . The benzylamino group (-NH-CH₂-C₆H₅) at the 4-position introduces both hydrophilic (amine) and hydrophobic (aromatic) regions, influencing its reactivity and interaction with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NS |
| Molecular Weight | 207.33 g/mol |
| IUPAC Name | N-Benzyltetrahydro-2H-thiopyran-4-amine |
| SMILES | C1CSCCC1NCC2=CC=CC=C2 |
| Topological Polar Surface Area | 26.3 Ų |
The compound’s tetrahedral geometry at the sulfur atom and the chair conformation of the thiopyran ring contribute to its stereoelectronic profile .
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions (e.g., LogP ≈ 0.5) suggest moderate lipophilicity, favoring solubility in dichloromethane and ethanol . The compound’s pKa (~9.5, estimated) indicates that the amine group remains protonated under physiological conditions, enhancing its potential for salt formation and bioavailability .
Synthetic Methodologies
Domino Reaction Cascades
A 2020 study demonstrated a transition-metal-free domino strategy to synthesize tetrahydrothiopyrans from benzaldehydes and 2-acetylthiophene using sodium sulfide . While this method primarily yields unsubstituted thiopyrans, modifying electrophiles (e.g., benzylamine derivatives) could enable direct incorporation of the benzylamino group. The reaction proceeds via:
-
Aldol Condensation: Formation of α,β-unsaturated ketones.
-
Double Michael Addition: Sulfide nucleophiles attack the enone system.
-
Cyclization: Intramolecular aldol reaction to form the thiopyran ring .
Optimizing stoichiometry and reaction time (24–48 hours at 60°C) achieved yields up to 85% for related analogs .
Reductive Amination
A practical route involves reductive amination of tetrahydrothiopyran-4-one with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane . Key steps include:
-
Imine Formation: Condensation of benzylamine (1.2 equiv) with the ketone.
-
Reduction: NaBH(OAc)₃ (1.5 equiv) at 0°C to room temperature.
-
Purification: Column chromatography (hexane/ethyl acetate) yields the product in 72–78% purity .
Table 1: Comparative Synthesis Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Domino Reaction | Na₂S, EtOH, 60°C, 24–48 h | 65–85% | One-pot, scalable |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt, 12 h | 70–78% | High functional group tolerance |
Applications in Pharmaceutical Chemistry
Drug Intermediate
4-(Benzylamino)tetrahydrothiopyran serves as a precursor for neurologically active compounds, particularly those targeting monoamine transporters . For example, structural analogs with similar amine substitutions exhibit affinity for serotonin (SERT) and norepinephrine (NET) transporters, with Ki values in the low nanomolar range .
Peptide Modification
The compound’s primary amine facilitates conjugation with carboxylic acids or activated esters, enabling its use in peptide backbone diversification . In one application, it was coupled with 3-(trifluoromethyl)phenylacryloyl chloride to yield a protease-resistant peptidomimetic .
Recent Advances and Future Directions
Enantioselective Synthesis
Recent efforts focus on asymmetric lithiation-trapping strategies using (-)-sparteine or TMEDA to access enantiomerically pure derivatives . For example, lithiation of 2-phenyltetrahydropyran followed by benzylamine quenching achieved 90% enantiomeric excess (ee) in hexane/TMEDA .
Computational Modeling
Density functional theory (DFT) studies predict strong binding to γ-aminobutyric acid (GABA) receptors, suggesting potential anxiolytic applications . Virtual screening campaigns have identified this scaffold as a hit for kinase inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume